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Cat. No.: B1665649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AGN-201904Z, the sodium salt of AGN-201904, is a novel, acid-stable, slowly absorbed pro-

drug of omeprazole, a widely used proton pump inhibitor (PPI).[1][2] This technical guide

provides a comprehensive overview of the synthesis, characterization, and mechanism of

action of AGN-201904Z. Designed for professionals in drug development and research, this

document details the available data on its chemical properties, experimental protocols for its

analysis, and its biological significance. All quantitative data are summarized in structured

tables, and key pathways and workflows are visualized using diagrams.

Introduction
AGN-201904Z is a next-generation proton pump inhibitor designed to offer a more prolonged

and predictable suppression of gastric acid compared to existing treatments like esomeprazole.

[1][2] As a pro-drug, AGN-201904 is converted to the active metabolite, omeprazole, in the

systemic circulation.[1][2] This conversion pathway allows for a prolonged residence time of the

active compound, offering the potential for true once-a-day treatment and improved clinical

efficacy, particularly in managing nocturnal acid breakthrough.[1][2]
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AGN-201904Z is the sodium salt of AGN-201904. Its fundamental properties are summarized

in the table below.

Property Value

IUPAC Name

sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-

dimethylpyridin-2-yl)methyl)sulfinyl)-1H-

benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate

CAS Number 651728-41-5

Molecular Formula C25H24N3NaO8S2

Molecular Weight 581.59 g/mol

Synthesis of AGN-201904Z
While a detailed, step-by-step synthesis protocol for AGN-201904Z is not publicly available in

the reviewed literature, the synthesis would logically involve the coupling of the core

omeprazole structure with a suitable aryl sulfonyl phenoxyacetate moiety. The synthesis of the

parent compound, omeprazole, is well-documented in various patents and involves a multi-step

process.

General Omeprazole Synthesis Pathway
The synthesis of omeprazole typically involves the following key steps, as outlined in publicly

available patents:

Formation of the Pyridine Intermediate: Synthesis of 2-chloromethyl-3,5-dimethyl-4-

methoxypyridine hydrochloride from 3,5-lutidine.

Formation of the Benzimidazole Intermediate: Synthesis of 5-methoxy-2-

mercaptobenzimidazole.

Coupling Reaction: The two intermediates are coupled to form 5-methoxy-2-[(4-methoxy-3,5-

dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole.

Oxidation: The resulting thioether is oxidized to the sulfoxide, yielding omeprazole.
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Postulated Synthesis of AGN-201904
The synthesis of AGN-201904 would likely proceed by reacting omeprazole with a derivative of

2-(4-(sulfonyl)phenoxy)acetic acid. This would involve the formation of a sulfonamide linkage at

one of the nitrogen atoms of the benzimidazole ring of omeprazole.

Characterization of AGN-201904Z
Characterization of AGN-201904Z involves various analytical techniques to confirm its identity,

purity, and quantity.

Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

Objective: To determine the concentration of AGN-201904Z and its active metabolite,

omeprazole, in blood samples.

Methodology:

Sample Preparation: Collect serial blood samples at specified time points post-dose (e.g.,

0, 1, 2, 4, 8, 12, and 24 hours).

Chromatographic Separation: Employ a validated liquid chromatography method to

separate AGN-201904Z and omeprazole from other blood components.

Mass Spectrometric Detection: Utilize a tandem mass spectrometer for the detection and

quantification of the analytes.

Quantitation: The lower limit of quantitation for AGN-201904Z and omeprazole has been

reported as 0.5 ng/mL.[1]

Mechanism of Action and Pharmacokinetics
AGN-201904Z is designed for chemically metered absorption throughout the small intestine, in

contrast to the rapid absorption of omeprazole in the upper gastrointestinal tract.[1] Once

absorbed, it is rapidly hydrolyzed in the bloodstream to omeprazole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1665649?utm_src=pdf-body
https://www.benchchem.com/product/b1665649?utm_src=pdf-body
https://www.benchchem.com/product/b1665649?utm_src=pdf-body
https://www.benchchem.com/product/b1665649?utm_src=pdf-body
https://www.benchchem.com/product/b1665649?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4505925/
https://www.benchchem.com/product/b1665649?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4505925/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway and Drug Action
The following diagram illustrates the conversion of AGN-201904Z to omeprazole and its

subsequent mechanism of action.
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Conversion and action of AGN-201904Z.

Pharmacokinetic Profile
A phase I clinical study comparing a 600 mg daily dose of AGN-201904Z with a 40 mg daily

dose of esomeprazole over 5 days yielded the following key pharmacokinetic and

pharmacodynamic data.

Parameter (Day 5)
AGN-201904Z (600
mg)

Esomeprazole (40
mg)

p-value

24-h Median pH 5.59 4.50 <0.0001

Nocturnal Median pH 5.38 2.97 <0.0001

% Time with pH ≥ 4

(24-h)
Significantly Higher Lower <0.0001

% Time with pH ≥ 5

(24-h)
Significantly Higher Lower <0.0001

AUC of Omeprazole
~ Twice that of

Esomeprazole
- -

Subjects with

Nocturnal Acid

Breakthrough

25.0% 100% 0.0003
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Data sourced from Hunt et al., Aliment Pharmacol Ther 2008.[1]

Experimental Workflows
The evaluation of a novel proton pump inhibitor like AGN-201904Z follows a structured

workflow from preclinical assessment to clinical trials.
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Drug development workflow for AGN-201904Z.

Conclusion
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AGN-201904Z represents a significant advancement in the development of proton pump

inhibitors. Its unique pro-drug design allows for a prolonged and more consistent suppression

of gastric acid, addressing some of the limitations of current PPIs. The available clinical data

demonstrates superior pharmacodynamic and pharmacokinetic profiles compared to

esomeprazole. Further research and publication of detailed synthesis and characterization data

will be invaluable for the scientific community to fully assess the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

